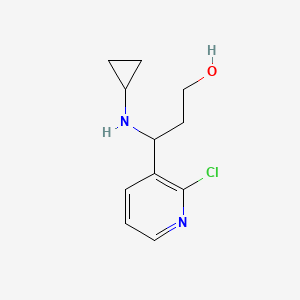
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent at the 3-position.
Introduction of the Cyclopropylamino Group: The intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative.
Reduction to Propan-1-ol: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups to yield various reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of the pyridine ring.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of a cyclopropylamino group.
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of a cyclopropylamino group.
3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of a cyclopropylamino group.
Uniqueness
3-(2-Chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties compared to its analogs. The cyclopropyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-9(2-1-6-13-11)10(5-7-15)14-8-3-4-8/h1-2,6,8,10,14-15H,3-5,7H2 |
InChI Key |
XSWGLTITCBFDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















